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Compound of Interest

Compound Name: L-Canaline

Cat. No.: B555070

L-Canaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid found in leguminous plants, is a potent inhibitor of
pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase
(OAT). Its uniqgue chemical structure and biological activity have garnered significant interest in
the fields of biochemistry and pharmacology. This technical guide provides an in-depth
overview of the chemical and physical properties of L-Canaline, detailed experimental
protocols for its study, and a summary of its known biological signaling pathways. The
information presented herein is intended to serve as a valuable resource for researchers and
professionals involved in drug discovery and development.

Chemical and Physical Properties

L-Canaline, systematically named (2S)-2-amino-4-(aminooxy)butanoic acid, is a structural
analog of ornithine. Its chemical and physical properties are summarized in the tables below. It
is important to note that while some experimental data is available, certain physical properties
are based on computational predictions and should be considered as such.
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Identifier Value

IUPAC Name (2S)-2-amino-4-(aminooxy)butanoic acid
Synonyms Canaline, O-Amino-L-homoserine

CAS Number 496-93-5

Molecular Formula C4H10N203

Molecular Weight 134.13 g/mol

Canonical SMILES

C(CON)C(C(=0)O)N

InChl Key

FOQPGMQABJINQLLF-VKHMYHEASA-N

Physicochemical Properties

Property Value Source

Physical State Solid Experimental

Melting Point 213 °C Predicted

Boiling Point 378.1°C Predicted

Density 1.298 g/cm3 Predicted
Soluble in water. Soluble in

Solubility DMSO (<1 mg/ml) and PBS Experimental
(pH 7.2, 10 mg/ml).[1]

pKa (Strongest Acidic) 2.24 Predicted

pKa (Strongest Basic) 9.46 Predicted

Spectroscopic Data

Experimental spectroscopic data for L-Canaline is not readily available in public spectral

databases. Researchers undertaking the synthesis or isolation of L-Canaline will need to

perform their own spectral characterization (*H NMR, 13C NMR, IR, Mass Spectrometry). For

reference, the analysis of the structurally related compound, L-canavanine, has been

documented and may provide some comparative insights.
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Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and
biological evaluation of L-Canaline. These protocols are based on established methods for
similar compounds and enzymatic assays.

Synthesis of L-Canaline

A specific, detailed experimental protocol for the chemical synthesis of L-Canaline is not widely
published. However, a plausible synthetic route can be adapted from general methods for the
synthesis of non-proteinogenic amino acids. One potential approach involves the modification
of a suitable starting material such as L-aspartic acid or L-homoserine. A generalized,
hypothetical protocol is provided below.

2.1.1 Hypothetical Synthesis Workflow
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Caption: Hypothetical workflow for the synthesis of L-Canaline.

Methodology:

o Protection: The amino group of a suitable starting material, such as L-homoserine, is
protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or
benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.
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 Activation: The hydroxyl group of the protected homoserine is activated to create a good
leaving group, for instance, by converting it to a mesylate or tosylate.

» Nucleophilic Substitution: The activated intermediate is then reacted with a suitable
aminooxy nucleophile, such as N-hydroxyphthalimide, in an SN2 reaction to introduce the
aminooxy functionality.

o Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g.,
acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product, L-Canaline.

Purification of L-Canaline by lon-Exchange
Chromatography

L-Canaline, being an amino acid, can be effectively purified using ion-exchange
chromatography. The following is a general protocol that can be adapted for its purification.

2.2.1 lon-Exchange Chromatography Workflow
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Caption: Workflow for the purification of L-Canaline.

Methodology:
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Column Preparation: A cation-exchange chromatography column (e.g., Dowex 50W) is
packed and equilibrated with a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate
buffer, pH 3.2).

Sample Loading: The crude L-Canaline solution, dissolved in the equilibration buffer, is
loaded onto the column. L-Canaline, being positively charged at this pH, will bind to the
negatively charged resin.

Washing: The column is washed with the equilibration buffer to remove any unbound
impurities.

Elution: L-Canaline is eluted from the column by applying a gradient of increasing ionic
strength or pH. For example, a linear gradient of sodium chloride or a buffer with a higher pH
can be used.

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of L-
Canaline using a suitable method such as the ninhydrin assay.

Pooling and Desalting: Fractions containing pure L-Canaline are pooled, and the salt is
removed by a suitable method like dialysis or gel filtration.

Ornithine Aminotransferase (OAT) Inhibition Assay

The inhibitory activity of L-Canaline on OAT can be determined by measuring the decrease in
enzyme activity in the presence of the inhibitor. Several continuous coupled assays can be
adapted for this purpose.[2][3]

2.3.1 OAT Inhibition Assay Workflow
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Caption: Workflow for the OAT inhibition assay.
Methodology:

o Reagent Preparation: Prepare a suitable assay buffer (e.g., 100 mM potassium
pyrophosphate, pH 8.0), solutions of the substrates L-ornithine and a-ketoglutarate, a
solution of purified OAT, and a series of dilutions of L-Canaline.

o Enzyme-Inhibitor Pre-incubation: In a microplate well, pre-incubate a fixed amount of OAT
with varying concentrations of L-Canaline for a defined period to allow for inhibitor binding.
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e Reaction Initiation: Initiate the enzymatic reaction by adding the substrates L-ornithine and a-
ketoglutarate to the wells.

e Monitoring Reaction Progress: The rate of the reaction can be monitored continuously by
coupling the production of glutamate to a detectable signal. For example, using L-glutamate
oxidase and a fluorescent probe like Amplex® Red, the production of glutamate can be
measured fluorometrically.[3]

o Data Analysis: The initial reaction rates at different L-Canaline concentrations are
determined. These rates are then plotted against the inhibitor concentration to calculate the
IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the
mechanism of inhibition.

Signaling Pathways and Mechanisms of Action

L-Canaline exerts its biological effects primarily through two key mechanisms: the inhibition of
PLP-dependent enzymes and its participation in the Canaline-Urea cycle.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent
Enzymes

L-Canaline is a potent irreversible inhibitor of a variety of PLP-dependent enzymes, with OAT
being a primary target.[4] The aminooxy group of L-Canaline reacts with the aldehyde group of
the PLP cofactor at the enzyme's active site to form a stable oxime, thereby inactivating the

@ Forms oxime with PLP
|
OAT Active Site [ j

|
[Glutamate-y-semialdehyda
|

enzyme.[3][5]

GAT + PLP (Pyridoxal Phosphate)j Catalyzes conversion
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Caption: Mechanism of OAT inhibition by L-Canaline.

The Canaline-Urea Cycle

In certain leguminous plants, L-Canaline is a key intermediate in the catabolism of L-
canavanine, a structural analog of arginine. This metabolic pathway is known as the Canaline-
Urea cycle.
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Caption: The Canaline-Urea Cycle.
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Conclusion

L-Canaline is a fascinating natural product with significant potential for biochemical and
pharmacological research. Its potent and often irreversible inhibition of PLP-dependent
enzymes makes it a valuable tool for studying enzyme mechanisms and a potential lead
compound for drug development. This guide provides a comprehensive summary of the current
knowledge on the chemical and physical properties of L-Canaline, along with detailed
experimental protocols and an overview of its biological pathways. It is hoped that this resource
will facilitate further research into the multifaceted roles of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H20, experimental)
(HMDBO0000687) [hmdb.ca]

o 3. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine
aminotransferase - PMC [pmc.ncbi.nim.nih.gov]

¢ 5. Human Metabolome Database: 1H NMR Spectrum (1D, D20, experimental)
(HMDB0000883) [hmdb.ca]

 To cite this document: BenchChem. [Chemical and physical properties of L-Canaline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b555070#chemical-and-physical-properties-of-I-
canaline]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b555070?utm_src=pdf-body
https://www.benchchem.com/product/b555070?utm_src=pdf-body
https://www.benchchem.com/product/b555070?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/FT-IR-spectrum-of-L-valine_fig3_271273811
https://hmdb.ca/spectra/nmr_one_d/1477
https://hmdb.ca/spectra/nmr_one_d/1477
https://pubmed.ncbi.nlm.nih.gov/624704/
https://pubmed.ncbi.nlm.nih.gov/624704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131447/
https://hmdb.ca/spectra/nmr_one_d/4778
https://hmdb.ca/spectra/nmr_one_d/4778
https://www.benchchem.com/product/b555070#chemical-and-physical-properties-of-l-canaline
https://www.benchchem.com/product/b555070#chemical-and-physical-properties-of-l-canaline
https://www.benchchem.com/product/b555070#chemical-and-physical-properties-of-l-canaline
https://www.benchchem.com/product/b555070#chemical-and-physical-properties-of-l-canaline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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